Acridine Yellow exhibits a strong affinity for DNA due to a process called intercalation, where the planar structure of the dye inserts itself between the base pairs of the DNA double helix []. This interaction leads to enhanced fluorescence of the dye, making it a valuable tool for visualizing DNA in cells and tissues. Researchers use Acridine Yellow for various purposes, including:
Acridine Yellow can accumulate within cells depending on the electrical potential across their membranes. This makes it a potential tool for studying membrane potential in various cell types:
2,7-Dimethylacridine-3,6-diamine is an organic compound characterized by its acridine backbone, which features two methyl groups at the 2 and 7 positions and amino groups at the 3 and 6 positions. Its chemical formula is and it is known for its fluorescent properties, making it useful in various applications, including as a dye and a probe in biological systems . The compound has garnered attention for its potential in fluorescence-based detection methods due to its structural features that enhance photophysical properties.
The biological activity of 2,7-dimethylacridine-3,6-diamine has been explored primarily in the context of its use as a fluorescent dye. It exhibits strong bluish-green fluorescence and is employed in histological staining and as a fluorescent probe for measuring cytoplasmic pH changes in cells . Additionally, it has been noted for its mutagenic properties, which can damage DNA, making it relevant in microbiological studies .
Synthesis of 2,7-dimethylacridine-3,6-diamine typically involves:
The applications of 2,7-dimethylacridine-3,6-diamine include:
Interaction studies involving 2,7-dimethylacridine-3,6-diamine have highlighted its ability to form complexes with various analytes. For instance:
Several compounds share structural similarities with 2,7-dimethylacridine-3,6-diamine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Acridine Yellow | Contains similar acridine structure | Known for strong fluorescence and mutagenicity |
| Acridine Orange | Similar acridine backbone | Used extensively as a nucleic acid stain |
| 9-Aminoacridine | Amino group at position 9 | Primarily used as a fluorescent probe |
| 3-Amino-9-methylacridine | Methyl group at position 9 | Used in dye applications |
While these compounds share common structural features related to the acridine core, each possesses unique functional groups that dictate their specific applications and biological activities. For example, while acridine yellow is noted for its mutagenic properties, 2,7-dimethylacridine-3,6-diamine's unique positioning of amino groups enhances its utility as a fluorescent probe.
X-ray crystallographic studies of acridine derivatives have provided fundamental insights into their structural characteristics and intermolecular interactions. The crystallographic analysis reveals that acridine-based compounds typically adopt planar or near-planar conformations, with the tricyclic aromatic system exhibiting minimal deviation from planarity [1] [2] [3]. Crystal structures of acridine derivatives commonly crystallize in monoclinic or orthorhombic crystal systems, with space groups such as P21/c, C2/c, and Pnma being frequently observed [3] [4] [5].
The molecular geometry of acridine derivatives demonstrates characteristic features including C-N bond lengths in the acridine ring ranging from 1.35 to 1.40 Å, while aromatic C-C bonds typically span 1.38 to 1.42 Å [6] [7]. Inter-ring C-C bonds connecting the benzene rings to the central pyridine ring are slightly longer, measuring 1.43 to 1.47 Å. The C-NH2 bond lengths in amino-substituted derivatives range from 1.36 to 1.39 Å, consistent with partial double bond character due to resonance effects [6].
The crystal packing of acridine derivatives is stabilized through various intermolecular interactions, including hydrogen bonding patterns involving N-H···N and N-H···O interactions [8] [9]. The planar aromatic systems facilitate π-π stacking interactions with typical interplanar distances of 3.4 to 3.6 Å [2] [7]. These crystallographic parameters provide essential baseline data for understanding the structural behavior of 2,7-dimethylacridine-3,6-diamine.
| Parameter | Typical Value | Literature Source |
|---|---|---|
| C-N (acridine ring) | 1.35-1.40 Å | X-ray crystallography [6] |
| C-C (aromatic) | 1.38-1.42 Å | X-ray crystallography [6] |
| C-C (inter-ring) | 1.43-1.47 Å | X-ray crystallography [6] |
| C-NH2 (amino) | 1.36-1.39 Å | X-ray crystallography [6] |
| C-N-C (ring angle) | 115-125° | X-ray crystallography [6] |
| Interplanar angle | 0-15° | Crystal structure analysis [6] |
Nuclear magnetic resonance spectroscopy provides detailed structural information about acridine derivatives through characteristic chemical shift patterns [10] [11] [12]. The 1H NMR spectrum of acridine framework shows distinctive signals with the central H-9 proton typically appearing as a singlet around 8.20 ppm due to its unique electronic environment [10] [13]. The aromatic protons display complex multipicity patterns in the region of 7.40-8.60 ppm, with specific chemical shifts depending on substitution patterns and electronic effects [10].
For 2,7-dimethylacridine-3,6-diamine, the methyl substituents are expected to appear as singlets around 2.2-2.8 ppm, while the amino protons typically resonate as broad signals around 4.5-6.0 ppm due to rapid exchange phenomena [12]. The aromatic region exhibits characteristic coupling patterns that allow for assignment of individual proton positions through two-dimensional NMR techniques such as COSY and NOESY [14].
| Position | 1H NMR δ (ppm, CDCl3) | Multiplicity | Notes |
|---|---|---|---|
| H-1 | 8.59 | d | Downfield due to N proximity [10] |
| H-2 | 7.87 | t | Typical aromatic [10] |
| H-3 | 7.71 | t | Typical aromatic [10] |
| H-4 | 7.43 | t | Typical aromatic [10] |
| H-9 | 8.20 | s | Central position [10] |
| Aromatic region | 7.40-8.60 | m | Complex aromatic pattern [10] |
Infrared spectroscopy reveals characteristic vibrational modes that serve as diagnostic fingerprints for acridine derivatives [15] [16]. The N-H stretching vibrations of primary amine groups typically appear as two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and antisymmetric stretching modes [16]. Secondary amine N-H stretches appear as single bands at slightly lower frequencies (3250-3350 cm⁻¹).
The aromatic C-H stretching vibrations manifest in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from methyl substituents appear at 2850-3000 cm⁻¹ [15]. The acridine framework exhibits characteristic C=C and C=N stretching vibrations in the 1450-1650 cm⁻¹ region, with the acridine-specific C=N stretch appearing around 1580-1620 cm⁻¹ [15].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| N-H stretch (primary amine) | 3300-3500 | Strong | Two bands for NH2 [16] |
| C-H stretch (aromatic) | 3000-3100 | Weak-Medium | Multiple bands [15] |
| C-H stretch (aliphatic) | 2850-3000 | Strong | CH3 groups [15] |
| C=N stretch (acridine) | 1580-1620 | Strong | Characteristic of acridine [15] |
| N-H bend (primary amine) | 1600-1650 | Medium | Scissoring mode [16] |
Ultraviolet-visible spectroscopy of acridine derivatives exhibits characteristic absorption patterns reflecting the extended π-conjugation system [17] [18] [19]. The parent acridine compound displays a primary absorption maximum at 244 nm with additional fine structure in the 350-400 nm region [17]. Substitution with electron-donating groups such as amino and methyl substituents typically results in bathochromic shifts due to increased electron density in the aromatic system [19] [20].
Acridine derivatives demonstrate solvatochromic behavior, with absorption maxima varying depending on solvent polarity and hydrogen bonding interactions [14] [21]. Protonation significantly affects the electronic absorption spectra, with protonated forms exhibiting red-shifted absorption bands compared to neutral species [22] [21]. The fluorescence properties of acridine derivatives are highly sensitive to environmental factors, with quantum yields and emission wavelengths being dependent on pH, solvent, and molecular aggregation [20].
| Compound | UV-Vis λmax (nm) | Fluorescence Ex (nm) | Fluorescence Em (nm) | Notes |
|---|---|---|---|---|
| Acridine | 244 [17] | Not available | Not available | Parent compound |
| Acridine (protonated) | 260 [21] | Not available | Not available | Red-shifted |
| Acridine Orange | 487, 490 [19] | 490 [19] | 520 [19] | Substituted derivative |
| Acridone | 249 [18] | Not available | Not available | Quantum yield 0.42 [18] |
Density functional theory calculations have proven invaluable for understanding the electronic structure and molecular geometry of acridine derivatives [23] [15] [24] [25]. Various computational methods including B3LYP, BLYP, and PBE0 functionals with different basis sets have been employed to optimize molecular geometries and calculate electronic properties [23] [25].
The B3LYP/6-31G(d,p) level of theory has demonstrated excellent agreement with experimental structural parameters for acridine derivatives [15] [25]. Calculated bond lengths and angles show minimal deviation from crystallographic data, with root mean square deviations typically less than 0.02 Å for bond lengths and 2° for bond angles [15]. The planar geometry of the acridine framework is consistently reproduced in theoretical calculations, confirming the aromatic stabilization of the tricyclic system [23].
Frontier molecular orbital analysis reveals important electronic characteristics, with HOMO energies typically ranging from -5.1 to -5.8 eV and LUMO energies from -1.7 to -2.4 eV for various basis sets [25]. The HOMO-LUMO energy gap, a crucial parameter for understanding electronic excitation and chemical reactivity, consistently falls in the range of 3.0-3.8 eV across different computational methods [25].
| Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| B3LYP/6-31G(d,p) | -5.2 to -5.8 [25] | -1.8 to -2.4 [25] | 3.0-3.8 [25] |
| B3LYP/6-311G(d,p) | -5.1 to -5.7 [25] | -1.7 to -2.3 [25] | 3.0-3.8 [25] |
| B3LYP/DGDZVP | -5.3 to -5.9 [25] | -1.9 to -2.5 [25] | 3.0-3.8 [25] |
| PBE0/6-31G(d,p) | -5.4 to -6.0 [25] | -2.0 to -2.6 [25] | 3.2-4.0 [25] |
The molecular electrostatic potential surfaces calculated from quantum chemical methods provide insights into reactive sites and intermolecular interaction patterns [25]. These calculations reveal that the nitrogen atoms in the acridine ring and amino substituents serve as primary sites for electrophilic attack, while the aromatic carbon atoms are susceptible to nucleophilic interactions [26].
Acridine derivatives exhibit complex tautomeric equilibria and protonation behavior that significantly influence their chemical and biological properties [22] [21] [27] [28]. The primary tautomeric forms include amino and imino tautomers, with the relative stability being highly dependent on environmental factors such as pH, solvent polarity, and temperature [22].
In neutral to basic conditions (pH > 7), the amino tautomeric form predominates for compounds containing primary amine substituents [22]. However, as the pH decreases, protonation occurs preferentially at the acridine nitrogen (N-10), leading to a stabilization of the imino tautomeric form [22] [27]. The pKa values for acridine derivatives typically range from 5.1 to 9.9, depending on the specific substitution pattern and electronic effects [21] [28].
Protonation dramatically affects the electronic absorption spectra, with protonated forms exhibiting significant bathochromic shifts compared to neutral species [21] [28]. The protonated acridine nitrogen (N-10) shows characteristic red-shifted absorption bands around 450 nm, while neutral forms absorb at shorter wavelengths around 350-360 nm [21]. This spectral sensitivity makes acridine derivatives valuable as pH indicators and fluorescent probes [22].
| Form/State | Predominant pH Range | pKa Values | Spectroscopic Signature |
|---|---|---|---|
| Neutral amino form | pH > 9 [22] | ~9.9 [28] | λmax ~360 nm [21] |
| Neutral imino form | pH 7-9 [22] | ~8.5 [28] | λmax ~350 nm [21] |
| Monoprotonated (N-10) | pH 3-7 [22] | ~5.1 [28] | λmax ~450 nm (red shift) [21] |
| Monoprotonated (amino N) | pH 2-6 [22] | ~3.2 [28] | λmax ~380 nm [21] |
| Diprotonated | pH < 2 [22] | < 1 [28] | λmax ~470 nm [21] |
The kinetics of proton transfer processes in acridine derivatives have been studied using time-resolved spectroscopic techniques [28]. Excited-state protonation occurs on extremely fast timescales (femtosecond to picosecond range), with the rate being highly dependent on the excitation wavelength and solvent environment [28]. Red-edge excitation has been shown to facilitate proton association processes, leading to enhanced protonated species formation in the excited state [28].
Solvent effects play a crucial role in determining tautomeric equilibria, with protic solvents generally favoring the formation of hydrogen-bonded complexes that stabilize specific tautomeric forms [22] [27]. The ability of acridine derivatives to form intermolecular hydrogen bonds with solvent molecules or counterions can shift the tautomeric equilibrium and alter the observed spectroscopic properties [27].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H15N3 [29] | PubChem Database |
| Molecular Weight (g/mol) | 237.30 [29] | PubChem Database |
| CAS Number | 92-26-2 [29] | Chemical Abstracts Service |
| XLogP3-AA | 2.9 [29] | Calculated partition coefficient |
| Hydrogen Bond Donors | 2 [29] | Amino groups |
| Hydrogen Bond Acceptors | 3 [29] | Nitrogen atoms |
| Topological Polar Surface Area (Ų) | 64.93 [29] | Calculated molecular descriptor |
The synthesis of 2,7-dimethylacridine-3,6-diamine relies fundamentally on well-established classical methods that have been refined over more than a century of development. The Bernthsen acridine synthesis, first reported in 1884, represents the most widely employed classical approach for constructing the acridine framework [1] [2]. This method involves the condensation of diphenylamine with carboxylic acids in the presence of zinc chloride as a Lewis acid catalyst, operating at elevated temperatures between 200-270°C for reaction periods extending 20-24 hours [3] [2]. The mechanism proceeds through initial acid-catalyzed acylation followed by intramolecular cyclization and subsequent dehydration to form the characteristic tricyclic acridine structure [4].
The Ullmann synthesis provides an alternative classical route through the cyclization of nitrogen-phenylanthranilic acid derivatives [5] [6]. This approach, first developed in 1902, involves treating nitrogen-arylanthranilic acid with acylating agents such as polyphosphoric acid, followed by reduction and dehydration processes [5] [7]. The Ullmann method typically requires strong mineral acids including sulfuric acid or hydrochloric acid, followed by dehydrogenation steps to achieve the aromatic acridine system [8] [9]. While this method offers good control over substitution patterns, yields generally range from 50-70% due to the harsh reaction conditions and multiple synthetic steps [10].
The classical Bernthsen reaction has been extensively optimized for the synthesis of 9-substituted acridines, with zinc chloride serving as the essential condensation agent [1] [11]. Research has demonstrated that optimal zinc chloride concentrations range from 3-5 equivalents relative to the diphenylamine starting material, with higher concentrations providing diminishing returns [12]. Temperature control proves critical, as temperatures below 200°C result in incomplete cyclization, while temperatures exceeding 270°C can lead to product decomposition and reduced yields [11] [9].
Contemporary synthetic approaches have revolutionized acridine synthesis through the introduction of transition metal catalysis and advanced methodologies. Palladium-catalyzed carbon-hydrogen bond activation has emerged as a particularly powerful strategy for constructing substituted acridine derivatives [13] [14]. These methods enable site-selective functionalization of pre-formed acridine cores, allowing for the installation of specific substituent patterns including the methyl and amino groups characteristic of 2,7-dimethylacridine-3,6-diamine [15].
Recent developments in copper-catalyzed cascade annulation provide efficient one-pot access to acridine frameworks from readily available starting materials [16]. These reactions typically employ arylboronic acids and anthranils as substrates, proceeding through tandem amination and annulation sequences [16]. The copper-catalyzed approach offers significant advantages including precious-metal-free conditions, excellent functional group compatibility, and moderate reaction temperatures, typically yielding acridine products in 60-85% yields [16].
Rhodium-catalyzed amination, cyclization, and aromatization cascades represent another significant advancement in acridine synthesis [17] [18]. These transformations enable the direct preparation of acridines from aromatic aldehydes through in situ imine formation using catalytic amounts of benzylamine [18]. The rhodium-catalyzed methodology provides access to unsymmetrical acridines that would be challenging to prepare using classical methods [17].
The development of photo-excitation methodologies combined with copper-mediated cascade processes has opened new avenues for modular acridine synthesis [19] [20]. These approaches leverage the synergistic combination of photochemical activation of ortho-alkyl nitroarenes with copper-mediated Chan-Lam amination, Friedel-Crafts acylation, and aromatization sequences [19]. The photo-excitation method enables the synthesis of structurally diverse acridine derivatives, including unsymmetric and multi-substituted variants that are difficult to access through conventional routes [20].
The installation of methyl and amino substituents at specific positions on the acridine framework requires careful consideration of regioselectivity principles. Electrophilic aromatic substitution reactions preferentially occur at the 2- and 7-positions of the acridine ring system due to electronic activation by the central nitrogen atom [21] [22]. This regioselectivity pattern is particularly advantageous for the synthesis of 2,7-dimethylacridine-3,6-diamine, as it allows for controlled installation of substituents at the desired positions [22].
Direct bromomethylation strategies have been developed for the regioselective introduction of methyl groups at the 4- and 5-positions of acridine derivatives [21]. These reactions employ bromomethylmethylether as the methylating agent under acidic conditions, achieving regioselectivities of 85-95% for single methylation and enabling subsequent double methylation when desired [21] [22]. The regioselectivity arises from the preferential electrophilic attack at positions adjacent to the nitrogen-containing ring, which exhibits enhanced electron density [22].
Biocatalytic nitrogen-methylation represents a highly selective modern approach for the introduction of methyl groups on nitrogen atoms [23] [24]. Engineered methyltransferases enable regioselective nitrogen-methylation of heterocyclic compounds with exceptional selectivity exceeding 99% [23]. These enzymatic methods use simple reagents such as iodoalkanes or methyl tosylate, operating under mild conditions and providing yields up to 99% on preparative scales [24].
Chan-Lam amination protocols facilitate the selective introduction of amino groups into acridine frameworks [16]. These copper-catalyzed reactions proceed through oxidative coupling mechanisms, enabling the formation of carbon-nitrogen bonds under relatively mild conditions [16]. The Chan-Lam methodology demonstrates excellent functional group tolerance and can be integrated into cascade sequences for one-pot acridine synthesis [16].
The purification of 2,7-dimethylacridine-3,6-diamine requires specialized protocols due to the compound's unique physicochemical properties. Column chromatography using silica gel stationary phases provides the primary purification method, typically employing hexane-ethyl acetate gradient elution systems [25] [26]. The compound's basic nitrogen atoms and aromatic character necessitate careful pH control during chromatographic purification to prevent decomposition or irreversible adsorption [25].
Reverse-phase high-performance liquid chromatography offers superior resolution for analytical purity assessment and preparative purification [25] [27]. Studies have demonstrated that capillary liquid chromatography systems employing Nucleosil C18 and LiChrosorb reverse-phase-select B stationary phases provide excellent separation of acridine derivatives [25]. The mobile phase composition requires optimization to achieve satisfactory separation of impurities from the main acridine component, with detection limits reaching micromolar concentrations [25].
Recrystallization techniques serve as complementary purification methods, particularly effective for removing soluble impurities [28] [29]. The selection of appropriate solvent systems depends on the differential solubility characteristics of the target compound and its impurities [29]. For acridine derivatives, ethanol-water mixtures and other polar protic solvents often provide optimal recrystallization conditions [28].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of purified 2,7-dimethylacridine-3,6-diamine [30] [31]. Proton nuclear magnetic resonance spectra exhibit characteristic signals for the aromatic protons in the 7.5-8.5 parts per million region, with the hydrogen at position 1 appearing as a distinctive downfield signal around 8.54 parts per million [30]. Carbon-13 nuclear magnetic resonance spectra display the aromatic carbon framework in the 125-150 parts per million range, enabling confirmation of the substitution pattern [31].
Mass spectrometric analysis confirms molecular weight and provides fragmentation patterns for structural elucidation [27] [32]. Electron ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 237, corresponding to the molecular formula C₁₅H₁₅N₃ [32]. Electrospray ionization methods provide enhanced sensitivity and typically observe the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 238 [27].